molecular formula C14H12N2O B7729503 1H-Benzimidazol-2-yl(phenyl)methanol CAS No. 134-66-7

1H-Benzimidazol-2-yl(phenyl)methanol

Cat. No.: B7729503
CAS No.: 134-66-7
M. Wt: 224.26 g/mol
InChI Key: JEAWPIKEEQZLJQ-UHFFFAOYSA-N
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Description

1H-Benzimidazol-2-yl(phenyl)methanol is an organic compound with the molecular formula C14H12N2O. It is a derivative of benzimidazole, a bicyclic compound consisting of fused benzene and imidazole rings. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

1H-Benzimidazol-2-yl(phenyl)methanol is a complex compound with multiple potential targets. It has been found to bind to DNA grooves and has been associated with the liver, male germ cells, blood, and the thyroid gland .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets. It binds to DNA grooves and has peroxide-mediated DNA-cleavage properties . It also disrupts microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .

Biochemical Pathways

The compound affects various biochemical pathways. It exerts a moderate to high ability to scavenge peroxyl radicals . This antioxidant activity can impact various biochemical pathways, particularly those involving oxidative stress.

Pharmacokinetics

Its molecular weight of 22426 suggests that it may have good bioavailability.

Result of Action

The compound’s action results in several molecular and cellular effects. It attenuates morphine-induced thermal hyperalgesia and mechanical allodynia . It also reduces TNF-α expression in mice , indicating its potential anti-inflammatory effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazol-2-yl(phenyl)methanol can be synthesized through several methods. One common approach involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazol-2-yl(phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole carboxylic acids, while substitution reactions can produce various substituted benzimidazole derivatives .

Comparison with Similar Compounds

Uniqueness: 1H-Benzimidazol-2-yl(phenyl)methanol is unique due to its specific combination of the benzimidazole core and the phenylmethanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1H-benzimidazol-2-yl(phenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-13(10-6-2-1-3-7-10)14-15-11-8-4-5-9-12(11)16-14/h1-9,13,17H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAWPIKEEQZLJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701018908
Record name 2-Hydroxybenzylbenzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642474
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

50-97-5
Record name 2-(α-Hydroxybenzyl)benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Hydroxybenzylbenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Hydroxyphenylmethyl)benzimidazole
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Record name 2-(Hydroxyphenylmethyl)benzimidazole
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Record name 2-Hydroxybenzylbenzimidazole
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Record name α-phenyl-1H-benzimidazole-2-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.067
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HYBENDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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